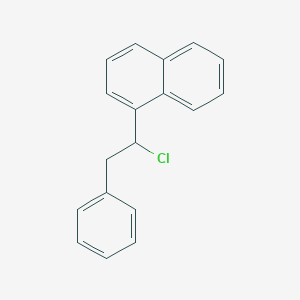

1-(1-Chloro-2-phenylethyl)naphthalene

Description

1-(1-Chloro-2-phenylethyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a 1-chloro-2-phenylethyl group. This compound combines the planar π-conjugated system of naphthalene with a halogenated aliphatic side chain, making it structurally distinct from simpler chlorinated naphthalenes. Such compounds are often explored for their electronic properties, particularly in organic semiconductors, due to the electron-withdrawing effects of chlorine, which lower the lowest unoccupied molecular orbital (LUMO) energy and enhance air stability .

The chlorine atom at the benzylic position may further modulate reactivity and thermal stability, critical for applications in optoelectronics or materials science.

Properties

CAS No. |

116218-05-4 |

|---|---|

Molecular Formula |

C18H15Cl |

Molecular Weight |

266.8 g/mol |

IUPAC Name |

1-(1-chloro-2-phenylethyl)naphthalene |

InChI |

InChI=1S/C18H15Cl/c19-18(13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18H,13H2 |

InChI Key |

CUSDNRYQDMWJQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloro-2-phenylethyl)naphthalene typically involves the reaction of naphthalene with 1-chloro-2-phenylethane under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-chloro-2-phenylethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloro-2-phenylethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The aromatic rings can undergo hydrogenation to form saturated hydrocarbons.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Major Products:

Substitution: Formation of 1-(2-phenylethyl)naphthalene derivatives.

Oxidation: Formation of naphthyl ketones or carboxylic acids.

Reduction: Formation of 1-(1-chloro-2-phenylethyl)tetralin.

Scientific Research Applications

1-(1-Chloro-2-phenylethyl)naphthalene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2-phenylethyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Chlorine atoms lower LUMO levels, improving electron injection in naphthalene-based semiconductors . For example, core-chlorinated NDIs exhibit LUMO levels ~−4.0 eV, enabling stable n-type conduction .

- Steric and Packing Effects : Bulky substituents like phenylethyl or fluorinated chains disrupt π-π stacking distances. In NDIs, shorter alkyl chains (e.g., CF₃) yield π-π distances of 3.277 Å, while longer chains increase distances to 3.395 Å .

- Thermal Stability : Chlorinated derivatives generally exhibit high thermal decomposition temperatures. For instance, CF₃-NDI Form α melts at 323.5°C, comparable to other halogenated aromatics .

Thermal and Crystallographic Properties

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of chlorinated naphthalenes reveal distinct phase behaviors:

- 1-Chloronaphthalene : ΔfH°liquid = 58.6 kJ/mol; ΔcH°liquid = −5,122 kJ/mol .

- CF₃-NDI : Melting point at 323.5°C with crystallization upon cooling .

Crystal structures of chlorinated naphthalenes often exhibit herringbone or slipped π-stacked arrangements. For example, NDIs with short fluorinated chains adopt dense packing with smaller interplanar distances (3.277 Å), enhancing charge transport .

Toxicity and Environmental Impact

While toxicological data for this compound are unavailable, methyl- and chloronaphthalenes are associated with respiratory and hepatic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.